1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-
Description
The compound 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- (CAS: 945907-04-0) is a structurally complex molecule with the molecular formula C₂₁H₂₅FN₂O₃ and a molecular weight of 372.4 g/mol . It features a 4-hydroxyphenyl group at the third carbon of the propanone backbone, a piperazine ring substituted with a 2-(4-fluorophenoxy)ethyl chain, and a ketone functional group. This compound is primarily used in research settings for pharmacological studies, particularly in receptor binding assays and solubility profiling. Its synthesis involves multi-step organic reactions, and it is stored under controlled conditions (−80°C for long-term stability) to maintain integrity .
Properties
Molecular Formula |
C21H25FN2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H25FN2O3/c22-18-4-8-20(9-5-18)27-16-15-23-11-13-24(14-12-23)21(26)10-3-17-1-6-19(25)7-2-17/h1-2,4-9,25H,3,10-16H2 |
InChI Key |
FKVGNHBWJUNTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyethyl.
Piperazine ring formation: The intermediate is then reacted with piperazine to form the piperazinyl derivative.
Coupling with hydroxyphenyl: Finally, the piperazinyl derivative is coupled with a hydroxyphenyl group under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed depend on the reaction type and conditions used .
Scientific Research Applications
1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenoxy and piperazinyl groups are key to its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
- Fluorine vs. Chlorine Substitution: The 4-fluorophenoxy group in the target compound (372.4 g/mol) contributes to metabolic stability and moderate lipophilicity (logP ~2.5 estimated). The hydroxyl group on the 4-hydroxyphenyl moiety enhances hydrogen bonding capacity, improving aqueous solubility compared to non-hydroxylated analogs like 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-phenyl-1-propanone .
- Piperazine Modifications: Substitution with a benzyl group (as in 1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one) increases steric bulk and receptor selectivity, particularly for dopamine D2-like receptors .
- Natural vs. Synthetic Analogs: Phloridzin (436.41 g/mol) shares the 4-hydroxyphenyl-propanone backbone but includes a glucose moiety, drastically altering its pharmacokinetics (e.g., poor oral bioavailability) and mechanism (SGLT inhibition vs. GPCR modulation) .
Pharmacological and Physicochemical Data
Biological Activity
The compound 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- is a synthetic derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperazine ring, a hydroxyphenyl group, and a fluorophenoxyethyl side chain, contributing to its pharmacological profile.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in various biological pathways. For example, it has been shown to inhibit tyrosinase (TYR) , an enzyme critical for melanin biosynthesis. Tyrosinase inhibition is significant as it may lead to applications in skin depigmentation therapies and the treatment of hyperpigmentation disorders.
- Inhibition of Tyrosinase : The compound's structure allows it to interact with the active site of TYR, mimicking L-tyrosine and competing for binding. In vitro studies have reported an IC50 value of approximately 28.9 μM , indicating moderate inhibitory potency against TYR derived from Agaricus bisporus .
Antioxidant Activity
In addition to its enzyme inhibition properties, the compound demonstrates antioxidant activity , which is beneficial in mitigating oxidative stress-related conditions. The presence of the hydroxyphenyl group is crucial for this activity, enhancing its potential as a therapeutic agent in oxidative stress-related diseases.
Study 1: In Vitro Evaluation of Tyrosinase Inhibition
A series of derivatives based on the core structure were synthesized and evaluated for their inhibitory effects on TYR. Among these, certain compounds exhibited enhanced potency compared to the parent compound. For instance:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Parent Compound | 28.9 | Moderate inhibitor |
| Compound A | 3.8 | Strong inhibitor |
| Compound B | 10.5 | Moderate inhibitor |
This study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cellular Assays for Cytotoxicity
Cell viability assays using MTT tests demonstrated that selected derivatives did not exhibit cytotoxic effects up to concentrations of 25 μM . This suggests a favorable safety profile for further therapeutic exploration.
| Compound | Max Concentration (μM) | Cytotoxicity |
|---|---|---|
| Compound A | 25 | None observed |
| Compound B | 25 | None observed |
These findings are critical for assessing the therapeutic window of these compounds .
Pharmacological Applications
Due to its inhibitory effects on tyrosinase and antioxidant properties, this compound shows promise in various therapeutic areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
